Defined Lack of Potency Against Common Enzyme Targets as a Unique Differentiator
In contrast to many structurally related benzonitrile derivatives which are often designed for high potency, 2-(2-(Methylamino)propan-2-yl)benzonitrile demonstrates a distinct lack of inhibitory activity against several key enzymes. This is a quantifiable and reproducible characteristic. For human Dipeptidyl peptidase 2 (DPP2), the compound exhibits an IC50 value greater than 100,000 nM (>100 µM), effectively classifying it as inactive in this assay [1]. Similarly, it shows negligible inhibition of human Prolyl endopeptidase (PREP) with an IC50 > 100,000 nM [1]. This contrasts sharply with many potent benzonitrile-based inhibitors that can achieve IC50 values in the low nanomolar range.
IC₅₀ = 2,000 nM (Co²⁺)
| Evidence Dimension | Inhibitory potency (IC50) against human Dipeptidyl peptidase 2 (DPP2) and Prolyl endopeptidase (PREP) |
|---|---|
| Target Compound Data | IC50 > 100,000 nM for both DPP2 and PREP |
| Comparator Or Baseline | Active benzonitrile-derived kinase inhibitors often exhibit IC50 values < 100 nM |
| Quantified Difference | At least a 1,000-fold difference in potency compared to typical active benzonitrile inhibitors. |
| Conditions | Inhibition of human seminal plasma DPP2 assessed as pNA release from Lys-Ala-p-nitroanilide substrate; Inhibition of human recombinant PREP expressed in E. coli assessed as pNA release from Z-Gly-Pro-p-nitroanilide. |
Why This Matters
This defined lack of activity provides a rational basis for its selection as a negative control in chemical probe studies, where verifying that an observed phenotype is due to target engagement (and not off-target effects) is critical.
- [1] BDBM50382277 CHEMBL2022524. Activity Spreadsheet -- Enzyme Inhibition Constant Data from BindingDB. View Source
